Copper(I) Trifluoromethanethiolate

Vue d'ensemble

Description

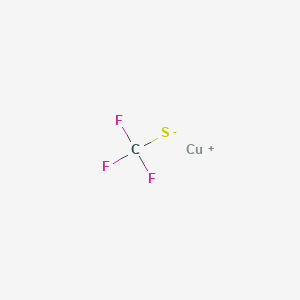

Copper(I) Trifluoromethanethiolate is an organocopper compound with the molecular formula CCuF₃S. It is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis, particularly in the formation of trifluoromethylthio (SCF₃) groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper(I) Trifluoromethanethiolate can be synthesized through the reaction of copper(I) chloride with trifluoromethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar laboratory-scale procedures but scaled up with appropriate safety and handling measures .

Analyse Des Réactions Chimiques

Oxytrifluoromethylation of Allylamines with CO₂

CuSCF₃ enables the copper-catalyzed oxytrifluoromethylation of allylamines, forming spirocyclic oxazolidinones. The reaction proceeds via a Cu(I)–Cu(II) catalytic cycle rather than the previously proposed Cu(I)–Cu(III) pathway .

Mechanistic Highlights :

-

Deprotonation : Allylamines undergo deprotonation assisted by a copper catalyst.

-

CO₂ Insertion : Carbamate intermediates form via CO₂ insertion.

-

Radical Generation : Togni reagent II oxidizes Cu(I) carboxylate to Cu(II) dicarboxylate, releasing a trifluoromethyl radical (- CF₃) .

-

Electrophilic Addition : The - CF₃ radical attacks the alkene, forming a diradical adduct.

-

Spirocyclization : A carboxylate-delivered radical–radical coupling constructs the spiro ring .

| Parameter | Value/Description |

|---|---|

| Catalyst | Cu(I) species |

| Oxidant | Togni reagent II |

| Key Intermediate | Cu(II) dicarboxylate |

| Selectivity | High diastereoselectivity |

| Computational Support | DFT calculations confirm pathway |

Csp³–H Trifluoromethylthiolation

CuSCF₃ facilitates directed C–H bond functionalization in aliphatic systems. This method achieves primary, secondary, and tertiary Csp³–H trifluoromethylthiolation with broad functional group tolerance .

Reaction Conditions :

-

Catalyst : Cu(OTf)₂ with bipyridine (bpy) ligand.

-

Additives : AgSCF₃, CsBr, and N-fluoro-N-octyltoluenesulfonamide.

Mechanism :

-

Radical Initiation : Cu(I) generates an N-centered radical from fluorosulfonamides.

-

Hydrogen Atom Transfer (HAT) : Intramolecular 1,5-HAT forms a carbon-centered radical.

-

Trifluoromethylthiolation : Radical combines with Cu(II)–SCF₃ to form the product via reductive elimination .

| Substrate Type | Yield Range | Notable Examples |

|---|---|---|

| Primary C–H | 60–74% | Heptane derivatives |

| Secondary C–H | 55–68% | Cyclohexyl systems |

| Tertiary C–H | 45–52% | Adamantane derivatives |

Radical Cyclization Cascades

CuSCF₃ participates in amidyl radical-initiated cyclization reactions, enabling tandem trifluoromethylthiolation and ring formation .

Key Findings :

-

Optimal Catalyst : Cu(OAc)₂ in H₂O/DMSO (1:1) at 80°C.

-

Radical Trapping : TEMPO inhibits product formation, confirming radical intermediates .

-

Cyclization Pathway : 5-Exo-trig cyclization precedes SCF₃ transfer.

Model Reaction :

-

Substrate : N-Allylfluorosulfonamide.

-

Product : Trifluoromethylthiolated pyrrolidinone.

| Condition Variation | Outcome |

|---|---|

| Solvent (H₂O only) | No reaction |

| Cu(OAc)₂ replaced | Reduced yield (<20%) |

| TEMPO added | Reaction inhibited; adduct formed |

Comparative Reactivity with Selenium Analogues

CuSCF₃ exhibits distinct behavior compared to its selenium counterpart (CuSeCF₃). In competition experiments:

Applications De Recherche Scientifique

Copper(I) Trifluoromethanethiolate is used extensively in organic synthesis for introducing trifluoromethylthio groups into organic molecules. These groups are valuable in pharmaceuticals and agrochemicals due to their ability to enhance biological activity . The compound is also used in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and material science .

Mécanisme D'action

The mechanism by which Copper(I) Trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to an organic substrate. This process typically involves the formation of a copper-thio intermediate, which then reacts with the substrate to form the final product . The molecular targets and pathways involved are primarily related to the reactivity of the trifluoromethylthio group with various organic functional groups .

Comparaison Avec Des Composés Similaires

- Copper(I) Trifluoromethylthiolate

- Copper(I) Trifluoromethylate

Comparison: Copper(I) Trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules efficiently. Compared to Copper(I) Trifluoromethylate, which introduces a trifluoromethyl group, this compound provides a sulfur-containing trifluoromethyl group, which can significantly alter the chemical and biological properties of the resulting compounds .

Activité Biologique

Copper(I) trifluoromethanethiolate (Cu(I)SCF₃) is a coordination compound that has garnered interest in various fields, particularly in biological applications due to its unique properties. This article explores the biological activity of Cu(I)SCF₃, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by research findings and data tables.

This compound has the molecular formula CCuF₃S and a molecular weight of 164.61 g/mol. It typically appears as a white to light yellow powder and is sensitive to air and heat, necessitating storage under inert conditions at low temperatures .

Antimicrobial Activity

Research indicates that copper complexes, including Cu(I)SCF₃, exhibit significant antimicrobial properties. A comparative study highlighted that copper complexes possess greater antimicrobial activity than their zinc counterparts against various pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for Cu(I)SCF₃ and related copper complexes against selected bacteria are summarized in the following table:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.62 - 62.5 | |

| Escherichia coli | 15.62 - 62.5 | |

| Candida albicans | 0.7 - 250 |

These findings demonstrate that Cu(I)SCF₃ exhibits potent antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Copper complexes have been investigated for their potential as anticancer agents. A study involving novel copper(II) complexes indicated that similar copper compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial damage.

Case Study: Copper Complexes with β-Carboline Derivatives

A study synthesized copper(II) complexes with β-carboline derivatives, which showed enhanced biological activity compared to traditional chemotherapeutics like cisplatin. The complexes exhibited:

- Cell lines tested : A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer)

- Mechanism of action : Induction of apoptosis via ROS production and caspase activation .

Antioxidant Activity

This compound also demonstrates antioxidant properties. Research on copper(II) complexes has shown that they possess significant free radical scavenging abilities.

Antioxidant Activity Data

The following table summarizes the antioxidant activities of various copper complexes:

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| Copper(II) complex A | 25 | DPPH scavenging |

| Copper(II) complex B | 30 | H₂O₂ scavenging |

| This compound | Not specified | Various assays |

These results indicate that copper complexes can effectively neutralize free radicals, contributing to their potential therapeutic applications.

Propriétés

IUPAC Name |

copper(1+);trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCLDZVXWYCMMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371554 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3872-23-9 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3872-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Copper(I) Trifluoromethanethiolate in organic synthesis?

A1: this compound serves as a valuable reagent for introducing the trifluoromethylthio (SCF3) group into aromatic compounds. [, ] This is particularly useful because the SCF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable modification in drug discovery and materials science.

Q2: How does this compound facilitate the introduction of the trifluoromethylthio group?

A2: Research suggests that this compound acts as a nucleophilic source of trifluoromethanethiolate. [] It readily reacts with diazonium salts, even those derived from anilines with electron-withdrawing groups, to yield the corresponding trifluoromethyl aryl sulfides. [] This reaction offers a simple and efficient pathway to access these valuable compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.